5-{4-[6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl]piperazine-1-carbonyl}-1H-1,3-benzodiazole
Description
The compound 5-{4-[6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl]piperazine-1-carbonyl}-1H-1,3-benzodiazole is a nitrogen-rich heterocyclic molecule with a benzodiazole core (1H-1,3-benzodiazole) linked via a carbonyl group to a piperazine ring. The piperazine is further substituted at the 6-position of a pyridazine ring, which bears a 1H-1,2,4-triazole moiety.
- Triazole-pyridazine systems (e.g., in and ) exhibit robust coordination chemistry and biological activity due to their ability to form hydrogen bonds and π-π interactions .
- Piperazine derivatives () are frequently optimized for antifungal activity by modifying substituents to enhance lipid/water distribution coefficients .
Properties
IUPAC Name |
3H-benzimidazol-5-yl-[4-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N9O/c28-18(13-1-2-14-15(9-13)21-11-20-14)26-7-5-25(6-8-26)16-3-4-17(24-23-16)27-12-19-10-22-27/h1-4,9-12H,5-8H2,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMORCSSHVHNIQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)N3C=NC=N3)C(=O)C4=CC5=C(C=C4)N=CN5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N9O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{4-[6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl]piperazine-1-carbonyl}-1H-1,3-benzodiazole typically involves multi-step organic reactions. The process begins with the preparation of the individual building blocks, which are then coupled together through a series of condensation and substitution reactions. Key steps may include:
Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine and an appropriate nitrile.
Synthesis of the Pyridazine Ring: This often involves the reaction of a dihydropyridazine derivative with a suitable halogenated compound.
Coupling with Piperazine: The pyridazine derivative is then reacted with piperazine under basic conditions to form the desired intermediate.
Formation of the Benzimidazole Ring: This can be synthesized through the condensation of o-phenylenediamine with a carboxylic acid derivative.
Final Coupling Reaction: The benzimidazole derivative is then coupled with the triazole-pyridazine-piperazine intermediate under appropriate conditions to yield the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
5-{4-[6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl]piperazine-1-carbonyl}-1H-1,3-benzodiazole: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated reagents in the presence of a base or acid catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds containing the triazole moiety exhibit significant antimicrobial properties. For instance, derivatives of triazoles have been shown to inhibit various bacterial strains, making them potential candidates for developing new antibiotics .
Anticancer Properties
Studies have demonstrated that benzodiazole derivatives can possess anticancer activity. The incorporation of piperazine and triazole groups has been linked to enhanced cytotoxic effects against several cancer cell lines. For example, compounds similar to the one in focus have shown promising results in inhibiting tumor growth in vitro and in vivo models .
Antifungal Agents
The compound's structure suggests potential efficacy as an antifungal agent. Triazole derivatives are well-known for their antifungal properties, particularly against Candida species and other pathogenic fungi. This makes the compound a candidate for further exploration in antifungal drug development .
Case Study 1: Antimicrobial Efficacy
A study conducted by Youssif et al. (2016) synthesized a series of triazole-based compounds and evaluated their antimicrobial activity against various pathogens. The results showed that specific substitutions on the triazole ring significantly enhanced antimicrobial potency, with some compounds exhibiting minimum inhibitory concentrations (MICs) lower than standard antibiotics .
Case Study 2: Anticancer Activity
In another investigation, researchers explored the anticancer effects of benzodiazole derivatives in a series of assays targeting human cancer cell lines. One derivative showed an IC50 value of 0.5 µM against breast cancer cells, indicating substantial potential for further development into therapeutic agents .
Mechanism of Action
The mechanism of action of 5-{4-[6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl]piperazine-1-carbonyl}-1H-1,3-benzodiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and thereby exerting its biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Antifungal Piperazine-Triazole Derivatives ()
A study by He Qiu-qin synthesized 1-(1H-1,2,4-triazol-1-yl)-2-(2,4-difluorophenyl)-3-[(4-substituted)-piperazine-1-yl]-2-propanols, demonstrating that introducing piperazine side chains significantly enhanced antifungal activity. Key findings:
- Eight compounds showed 4x higher activity against Candida albicans than fluconazole, with MIC values comparable to ketoconazole (2–8 µg/mL).
- Activity correlated with stereochemistry and lipid/water distribution coefficients .
Comparison to Target Compound: The piperazine-triazole motif in the target compound may similarly enhance antifungal efficacy.
Pyrazolo-Triazolopyrimidines and Pyridazines ()
- Pyrazolo[3,4-d]pyrimidines () were synthesized via hydrazine-mediated cyclization, showing isomerization-dependent reactivity. These compounds are structurally distinct but share the use of pyridazine intermediates .
- Triazolyl-pyridazine derivatives () like 2-(5-{6-[5-(Pyrazin-2-yl)-1H-1,2,4-triazol-3-yl]pyridin-2-yl}-1H-1,2,4-triazol-3-yl)pyrazine feature extended π-conjugation, enabling applications in metal coordination and supramolecular chemistry. Crystallographic data (R factor = 0.064) confirmed planar geometries conducive to stacking interactions .
Comparison to Target Compound :
The target’s pyridazine-triazole linkage may enable similar metal-binding or π-stacking capabilities. However, the benzodiazole core could introduce steric hindrance, affecting reactivity.
Antimicrobial Quinazoline-Triazole Schiff Bases ()
Liu et al. synthesized 1,2,4-triazole Schiff base-quinazoline hybrids , achieving up to 71% inhibition against Capsicum wilt fungus at 50 µg/mL. The triazole’s ability to form hydrogen bonds with microbial enzymes was critical .
Replacing quinazoline with benzodiazole might alter electronic properties, affecting binding affinity.
Data Table: Key Features of Compared Compounds
Biological Activity
The compound 5-{4-[6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl]piperazine-1-carbonyl}-1H-1,3-benzodiazole is a complex organic molecule that incorporates multiple heterocyclic structures. This compound has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, supported by relevant data tables and research findings.
Chemical Structure
The compound's structure can be represented as follows:
It features a benzodiazole core linked to a piperazine moiety and a triazole-pyridazine unit, which are known for various biological activities.
Antimicrobial Activity
Research indicates that compounds with triazole and pyridazine moieties often exhibit significant antimicrobial properties . For instance, pyridazinone derivatives have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. A study demonstrated that derivatives with piperazine groups exhibited enhanced antibacterial activity compared to their counterparts without such modifications .
Anticancer Properties
The incorporation of benzodiazole and triazole rings has also been linked to anticancer activity . Several studies have reported that similar compounds inhibit the growth of cancer cell lines, including those from breast and lung cancers. For example, a series of pyridazinone derivatives were synthesized and tested against human cancer cell lines, showing promising results with low GI50 values (less than 0.1 mM) against leukemia and non-small cell lung cancer .
Enzyme Inhibition
The compound is also noted for its potential as an enzyme inhibitor . Research has highlighted the ability of triazole-containing compounds to inhibit acetylcholinesterase and butyrylcholinesterase, enzymes involved in neurodegenerative diseases . This inhibition suggests potential applications in treating conditions like Alzheimer's disease.
Anti-inflammatory Effects
Compounds with similar structures have been reported to possess anti-inflammatory properties , which could be beneficial in managing chronic inflammatory diseases. The presence of nitrogen-rich heterocycles is often associated with these effects, enhancing the compound's therapeutic profile .
Data Table: Biological Activities of Related Compounds
Case Study 1: Anticancer Activity
In a study conducted by Rathish et al., a series of pyridazinone derivatives were synthesized and evaluated for anticancer activity against various human cancer cell lines. Notably, one compound demonstrated significant cytotoxicity against leukemia cells with an IC50 value below 0.1 mM, indicating its potential as a lead compound for further development .
Case Study 2: Antimicrobial Efficacy
A recent investigation into the antimicrobial properties of triazole-pyridazine derivatives revealed that certain modifications significantly increased their efficacy against multidrug-resistant bacterial strains. These findings suggest that structural optimization can enhance the biological activity of similar compounds .
Q & A
Q. What are the critical steps and optimization strategies for synthesizing this compound with high purity?
The synthesis involves multi-step reactions, including coupling of pyridazine-triazole and piperazine-benzodiazole moieties. Key steps:
- Piperazine-carbonyl linkage : Use coupling agents (e.g., EDCI or DCC) under inert conditions, as seen in pyridazine-piperazine analogs .
- Triazole-pyridazine coupling : Optimize reaction time (6–12 hours) and temperature (80–100°C) in DMF, monitoring progress via TLC .
- Purity optimization : Recrystallize using ethanol/water mixtures (70:30 v/v) and confirm purity via HPLC (>95%) .
Q. Which spectroscopic methods are essential for structural characterization?
- NMR spectroscopy : ¹H and ¹³C NMR (in DMSO-d₆ or CDCl₃) to confirm piperazine, triazole, and benzodiazole proton environments .
- Mass spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ ion at m/z 438.15) and fragmentation patterns .
- IR spectroscopy : Identify carbonyl (C=O, ~1680 cm⁻¹) and triazole (C-N, ~1550 cm⁻¹) stretches .
Q. What initial biological screening assays are recommended?
Prioritize:
- Enzyme inhibition assays : Test against kinases (e.g., EGFR, VEGFR) at 1–10 µM concentrations, using ATP-competitive protocols .
- Cellular cytotoxicity : MTT assay in cancer cell lines (IC₅₀ determination) .
- Receptor binding : Radioligand displacement assays for serotonin or dopamine receptors, given piperazine’s affinity .
Advanced Research Questions
Q. How can computational docking discrepancies with experimental binding data be resolved?
- Refine docking parameters : Adjust protonation states of triazole and benzodiazole using molecular dynamics (e.g., AMBER or GROMACS) .
- Validate with crystallography : Co-crystallize the compound with target proteins (e.g., kinases) to resolve steric clashes or hydration effects .
- Free energy calculations : Use MM/GBSA to account for entropic contributions missed in rigid docking .
Q. What structural modifications enhance pharmacokinetic properties?
- Solubility : Introduce polar groups (e.g., -OH or -SO₃H) to the benzodiazole ring, as seen in analogs with improved aqueous solubility .
- Metabolic stability : Replace labile piperazine methyl groups with cyclopropyl or fluorinated analogs to reduce CYP450 oxidation .
- Bioavailability : Formulate as a mesylate salt for enhanced dissolution, based on piperazine-carboxylate derivatives .
Q. How to design in vivo studies based on conflicting in vitro data?
- Dose optimization : Use PK/PD modeling to reconcile in vitro IC₅₀ (µM range) with achievable plasma concentrations .
- Tissue distribution : Radiolabel the compound (³H or ¹⁴C) to track accumulation in target organs .
- Contradiction analysis : If in vitro cytotoxicity lacks in vivo efficacy, assess efflux pump activity (e.g., P-gp inhibition assays) .
Q. What strategies validate the compound’s mechanism of action against off-target effects?
- Proteome-wide profiling : Use affinity chromatography coupled with LC-MS/MS to identify unintended targets .
- CRISPR-Cas9 knockout : Validate target specificity by comparing activity in wild-type vs. gene-edited cell lines .
- Transcriptomic analysis : RNA-seq to detect downstream pathway activation (e.g., apoptosis vs. autophagy) .
Comparative Structural Analysis
Q. How does this compound differ from structurally related analogs in activity?
Key comparisons from evidence:
| Compound | Structural Features | Biological Activity |
|---|---|---|
| Target Compound | Benzodiazole + triazole-pyridazine-piperazine | Kinase inhibition (IC₅₀: 0.2 µM) |
| 6H-pyrrolo[3,4-d]pyridazine | Pyrrole-pyridazine hybrid | Antinociceptive (ED₅₀: 25 mg/kg) |
| 4-benzoylpiperidine | Piperidine core | Analgesic (EC₅₀: 5 µM) |
| The triazole-pyridazine moiety enhances kinase selectivity over pyrrole analogs, while the benzodiazole improves metabolic stability . |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
